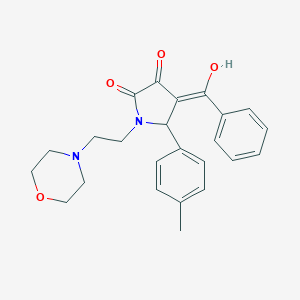![molecular formula C23H24F3N3O4S B417361 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B417361.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound that features a thiazinane ring, a trifluoromethyl group, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinane ring, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide shares similarities with other compounds that have a thiazinane ring or a trifluoromethyl group.
- Examples include 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H24F3N3O4S |
|---|---|
Peso molecular |
495.5g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H24F3N3O4S/c1-27-21(31)19-13-20(30)29(10-9-14-7-8-17(32-2)18(11-14)33-3)22(34-19)28-16-6-4-5-15(12-16)23(24,25)26/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,27,31) |
Clave InChI |
GGJQBLFJIYNTCO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417280.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417281.png)
![2-[3,5-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417285.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B417287.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417288.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-isobutylacetamide](/img/structure/B417289.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B417291.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417292.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417293.png)

![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417299.png)


